Molecular weight and formula of Ethyl (diethoxyphosphoryl)methanesulfonate
Molecular weight and formula of Ethyl (diethoxyphosphoryl)methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl (diethoxyphosphoryl)methanesulfonate, a significant organophosphorus compound. The document details its fundamental chemical and physical properties, including its molecular weight and formula, alongside a discussion of its synthesis, potential applications, and critical safety information. This guide is intended to serve as an essential resource for professionals in research, and drug development, offering insights into its chemical reactivity and practical considerations for its handling and use.
Introduction
Ethyl (diethoxyphosphoryl)methanesulfonate is an organophosphorus compound characterized by the presence of both a phosphonate and a methanesulfonate functional group. Organophosphorus compounds are of significant interest in medicinal chemistry and materials science due to their diverse applications.[1][2][3] Phosphonates, as stable mimics of natural phosphates, are integral to the design of various therapeutic agents, including antiviral and anticancer drugs.[4] This guide will delve into the specific attributes of Ethyl (diethoxyphosphoryl)methanesulfonate, providing a foundational understanding for its potential use in research and development.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in a laboratory setting.
Molecular Formula and Weight
The fundamental identity of Ethyl (diethoxyphosphoryl)methanesulfonate is defined by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇O₆PS | PubChem[4] |
| Molecular Weight | 260.25 g/mol | PubChem[4] |
| IUPAC Name | ethyl diethoxyphosphorylmethanesulfonate | PubChem[4] |
| CAS Number | 73300-75-1 | PubChem[4] |
Chemical Structure
The structural arrangement of atoms dictates the chemical reactivity and physical properties of the molecule.
Caption: 2D Chemical Structure of Ethyl (diethoxyphosphoryl)methanesulfonate.
Synthesis of Ethyl (diethoxyphosphoryl)methanesulfonate
Conceptual Synthetic Pathway
A likely synthetic approach would involve the reaction of a trialkyl phosphite with an appropriate electrophile. The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, typically involves the reaction of a trialkyl phosphite with an alkyl halide.[5][6]
Caption: Conceptual Michaelis-Arbuzov reaction pathway for synthesis.
Experimental Considerations (General Protocol)
Based on the synthesis of related compounds, a general experimental protocol can be outlined. It is crucial to note that this is a theoretical procedure and requires optimization and validation in a laboratory setting.
Step 1: Reaction Setup
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A reaction vessel is charged with triethyl phosphite under an inert atmosphere (e.g., nitrogen or argon).
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The reaction is typically performed in a suitable solvent or neat.
Step 2: Addition of Alkylating Agent
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Ethyl chloromethanesulfonate is added dropwise to the triethyl phosphite at a controlled temperature. The reaction is often exothermic.
Step 3: Reaction Monitoring
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The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
Step 4: Work-up and Purification
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Upon completion, the reaction mixture is cooled.
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The crude product is then purified, typically by vacuum distillation or column chromatography, to isolate the pure Ethyl (diethoxyphosphoryl)methanesulfonate.
Applications in Research and Drug Development
Organophosphorus compounds, particularly phosphonates, are widely utilized in medicinal chemistry.[4][8] While specific applications of Ethyl (diethoxyphosphoryl)methanesulfonate are not extensively documented, its structure suggests potential utility in several areas.
Intermediate in Organic Synthesis
The molecule possesses multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules. The phosphonate and methanesulfonate moieties can be further functionalized to introduce new chemical entities.
Potential as a Biological Probe
Given that methanesulfonates are known alkylating agents, Ethyl (diethoxyphosphoryl)methanesulfonate could potentially be explored as a tool in chemical biology to probe biological systems. However, its high reactivity and potential toxicity would necessitate careful experimental design.
Genotoxic Impurity Considerations in Drug Manufacturing
In the context of drug development, methanesulfonate esters are often considered potential genotoxic impurities (PGIs). If methanesulfonic acid is used in the synthesis of a drug substance and ethanol is present as a solvent, there is a potential for the formation of ethyl methanesulfonate. Regulatory agencies have strict guidelines for the control of such impurities in final drug products. Therefore, understanding the formation and stability of compounds like Ethyl (diethoxyphosphoryl)methanesulfonate is critical for pharmaceutical quality control.
Safety, Handling, and Storage
Ethyl (diethoxyphosphoryl)methanesulfonate is associated with significant health hazards and must be handled with extreme caution by trained personnel in a controlled laboratory environment.
Hazard Identification
Based on available data, this compound is classified with the following hazards:
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Acute Toxicity: It is considered to be toxic if swallowed, in contact with skin, or if inhaled.[4]
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Carcinogenicity: It is suspected of causing cancer.[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
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Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
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Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl (diethoxyphosphoryl)methanesulfonate is an organophosphorus compound with a defined molecular formula of C₇H₁₇O₆PS and a molecular weight of 260.25 g/mol .[4] While its direct applications are not widely reported, its chemical structure suggests potential as a synthetic intermediate. Its classification as a hazardous substance, particularly its acute toxicity and potential carcinogenicity, necessitates stringent safety protocols for its handling and use. This guide provides foundational knowledge for researchers and professionals, emphasizing the importance of safety and informed application of this compound in a research and development setting.
References
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PubChem. Ethyl (diethoxyphosphoryl)methanesulfonate. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Organophosphorus Compounds in Pharmaceutical Intermediates. [Link]
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Frontiers. Synthesis and Application of Organophosphorus Compounds. [Link]
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MDPI. Special Issue “Organophosphorus Chemistry: A New Perspective”. [Link]
-
ResearchGate. Organophosphorus Chemistry: Mechanisms and Biomedical Applications. [Link]
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
J&K Scientific LLC. Michaelis–Arbuzov reaction. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Special Issue “Organophosphorus Chemistry: A New Perspective” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
